molecular formula C9H12BFO3 B1405898 (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid CAS No. 1704063-74-0

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid

Cat. No.: B1405898
CAS No.: 1704063-74-0
M. Wt: 198 g/mol
InChI Key: BYKKJGUAJCCDTC-UHFFFAOYSA-N
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Description

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxymethyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemistry

In chemistry, (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Biology

In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .

Medicine

In medicine, this compound derivatives are explored for their potential as anticancer and antiviral agents. The boronic acid group can interact with biological targets, leading to the inhibition of key enzymes involved in disease progression .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the modification of material properties, enhancing their performance in various applications .

Mechanism of Action

The mechanism of action of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on enzymes or other biomolecules, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is unique due to the presence of both an ethoxymethyl group and a fluorine atom on the phenyl ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical reactions. Its ability to form stable complexes with biological targets also makes it valuable in medicinal chemistry .

Properties

IUPAC Name

[3-(ethoxymethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKKJGUAJCCDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228254
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-74-0
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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